molecular formula C16H15N3O3 B5880812 N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide

N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5880812
M. Wt: 297.31 g/mol
InChI Key: OGYIYHSCNFMQTH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, also known as DPA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. DPA is a highly versatile molecule that has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide involves its ability to bind to specific targets, such as proteins or enzymes, and modulate their activity. For example, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis and tissue remodeling. N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has also been shown to bind to synaptic vesicles and modulate their release of neurotransmitters.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, depending on the target it binds to. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In neurons, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide modulates the release of neurotransmitters, leading to changes in synaptic transmission. In materials science, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide can be used as a building block for the synthesis of functional materials with specific properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its versatility, as it can be used in various fields, such as cancer research, neuroscience, and materials science. Another advantage is its ability to bind to specific targets and modulate their activity, making it a useful tool for studying biological processes. However, one limitation of using N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is its potential toxicity, as it has been shown to induce cell death in some cell types. Therefore, caution should be taken when using N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments.

Future Directions

There are many future directions for the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in scientific research. One direction is the development of new N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide derivatives with improved properties, such as increased selectivity or reduced toxicity. Another direction is the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in combination with other compounds or therapies to enhance their effectiveness. Additionally, the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in clinical trials for cancer or neurological disorders could be explored. Finally, the use of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in the development of new functional materials with specific properties could also be a promising direction for future research.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, or N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, is a highly versatile molecule that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide could prove to be a valuable tool for studying biological processes and developing new therapies and materials.

Synthesis Methods

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide involves a multi-step process that includes the reaction of 2,6-dimethylpyridine with 3-nitrobenzaldehyde to form a Schiff base, followed by reaction with acryloyl chloride to produce N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. The yield of N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields, such as cancer research, neuroscience, and materials science. In cancer research, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used as a fluorescent probe for imaging synaptic vesicles and neurotransmitter release. In materials science, N-(4,6-dimethyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.

properties

IUPAC Name

(E)-N-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-8-12(2)17-15(9-11)18-16(20)7-6-13-4-3-5-14(10-13)19(21)22/h3-10H,1-2H3,(H,17,18,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYIYHSCNFMQTH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.